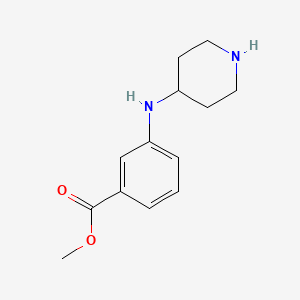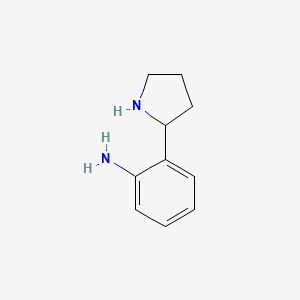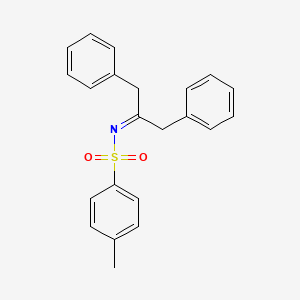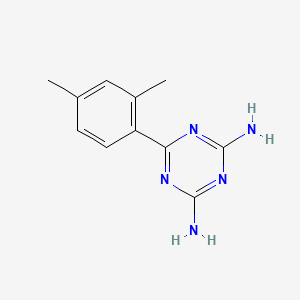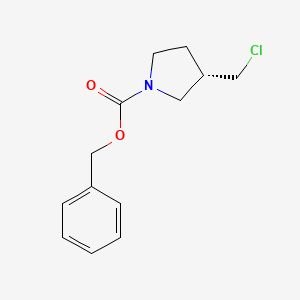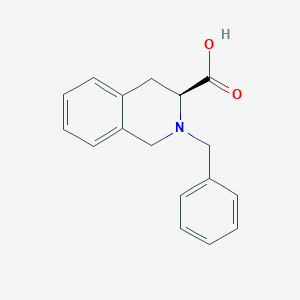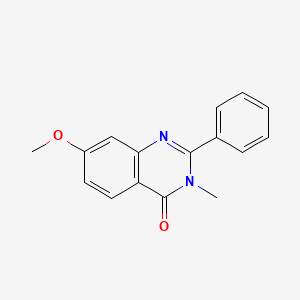
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one
Vue d'ensemble
Description
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one, also known as MMQ, is a quinazolinone derivative that has been extensively studied for its potential use in various scientific research applications. MMQ is a heterocyclic compound that has shown promising results in the fields of medicinal chemistry, pharmacology, and drug discovery. In
Applications De Recherche Scientifique
Anticancer Properties and Mechanisms
Antitumor Lead and Tubulin-Binding Tumor-Vascular Disrupting Agents
- Study Findings : This compound was found to inhibit tumor growth significantly in mice at low toxicity levels. It displayed high antiproliferative activity in human tumor cell lines, inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. It represents a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) (Cui et al., 2017).
Tubulin-Polymerization Inhibitors
- Study Findings : One derivative of the compound exhibited potent in vitro cytotoxic activity, significant potency against tubulin assembly, and substantial inhibition of colchicine binding. It caused cell arrest in the G2/M phase and disrupted microtubule formation (Wang et al., 2014).
DNA Repair Enzyme Inhibition
- Quinazolinone Inhibitors of PARP
- Study Findings : A series of quinazolinone derivatives were synthesized and evaluated for inhibitory activity against the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Certain derivatives showed significant potency, making them some of the most potent PARP inhibitors reported (Griffin et al., 1998).
Synthesis and Medicinal Applications
Synthesis for Brexpiprazole Intermediate
- Study Findings : The compound plays a role in the synthesis of brexpiprazole, a drug used for treating schizophrenia and major depressive disorder. Innovative synthesis methods have been developed to create this key intermediate with increased yield and efficiency (Reddy et al., 2018).
Quinazoline Derivatives for Antimicrobial, Analgesic, and Anti-inflammatory Activity
- Study Findings : Synthesized quinazoline derivatives demonstrated antimicrobial, analgesic, and anti-inflammatory properties. Specific derivatives showed significant activity against microbes and pain, and others were effective against inflammation (Dash et al., 2017).
Propriétés
IUPAC Name |
7-methoxy-3-methyl-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-15(11-6-4-3-5-7-11)17-14-10-12(20-2)8-9-13(14)16(18)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPYSCGIBNZCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=CC(=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658012 | |
| Record name | 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | |
CAS RN |
1187568-16-6 | |
| Record name | 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



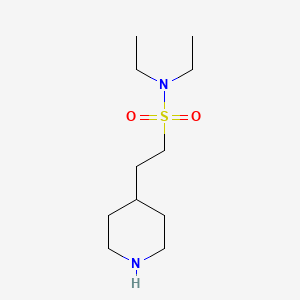


![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine](/img/structure/B3364761.png)
![2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3364769.png)
